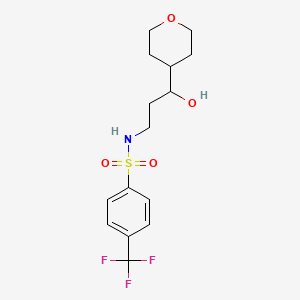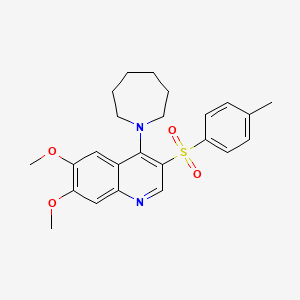
4-(Azepan-1-yl)-6,7-dimethoxy-3-tosylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Azepan-1-yl)-6,7-dimethoxy-3-tosylquinoline is a useful research compound. Its molecular formula is C24H28N2O4S and its molecular weight is 440.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photolytic Ring-Expansion Reactions
Photolytic ring-expansion of 6-azidoquinolines, closely related to the structure of interest, results in unexpected azepine ring-opening reactions. This process has been studied for its unique behavior and potential applications in creating novel compounds through photolysis, highlighting the importance of understanding the mechanisms behind these transformations for applications in synthetic chemistry and material science (Hayes et al., 1990).
Organocatalytic C(sp3)-H Functionalization
Organocatalytic approaches to C(sp3)-H functionalization via carbocation-initiated cascade [1,5]-hydride transfer/cyclization have been developed. This methodology allows the synthesis of dihydrodibenzo[b,e]azepine derivatives, showcasing the potential of such transformations in the efficient and environmentally friendly synthesis of complex heterocycles (Li et al., 2018).
Enantioselective Synthesis of Tetrahydroprotoberberines
The controlled deprotonation and alkylation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile lead to the preparation of various alkaloids, including tetrahydroprotoberberines. This process demonstrates the utility of 4-(Azepan-1-yl)-6,7-dimethoxy-3-tosylquinoline derivatives in the enantioselective synthesis of medically significant compounds (Blank & Opatz, 2011).
Novel Scaffolds for Medicinal Chemistry
The synthesis and ADME evaluation of novel scaffolds, including 4-(trifluoromethyl)-5,7,8,9-tetrahydro-6H-pyrido[3,2-b]azepin-6-ones, through a Beckmann rearrangement, show the exploration of uncharted chemical space for drug discovery. These findings suggest the role of similar compounds in the development of new therapeutic agents with favorable drug-like properties (Muylaert et al., 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-(azepan-1-yl)-6,7-dimethoxy-3-(4-methylphenyl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4S/c1-17-8-10-18(11-9-17)31(27,28)23-16-25-20-15-22(30-3)21(29-2)14-19(20)24(23)26-12-6-4-5-7-13-26/h8-11,14-16H,4-7,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQIEQBJTFMXLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC(=C(C=C3N=C2)OC)OC)N4CCCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-methyl-5-(4-methyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)imidazo[2,1-b]thiazole](/img/structure/B2528228.png)
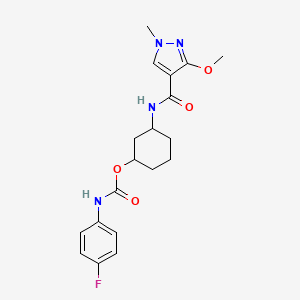
![3-((4-(3-chlorophenyl)-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2528231.png)
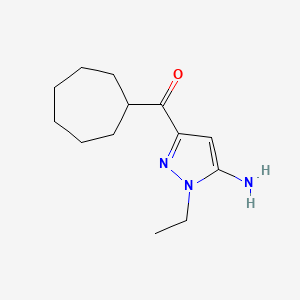

![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2528234.png)
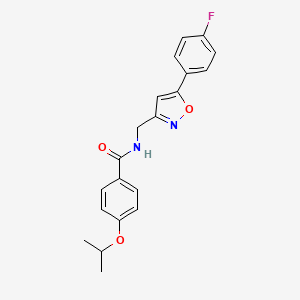
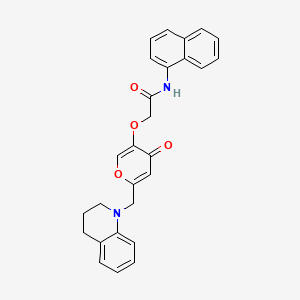
![N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)pyrrolidine-1-sulfonamide](/img/structure/B2528239.png)
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2528242.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-cyclohexyl-N-methylacetamide](/img/structure/B2528244.png)
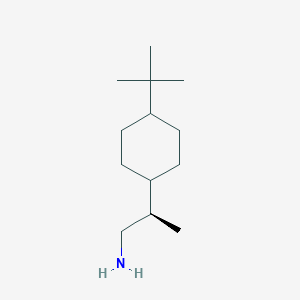
![5-chloro-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2528248.png)
